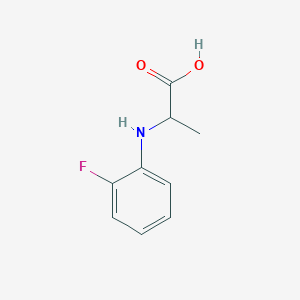

2-(2-Fluoro-phenylamino)-propionic acid

Description

Properties

IUPAC Name |

2-(2-fluoroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHXKCQRPRQSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Design

Established and Novel Synthetic Routes to 2-(2-Fluoro-phenylamino)-propionic Acid Analogues

The synthesis of N-aryl amino acids can be approached through various strategies, primarily focusing on the formation of the bond between the nitrogen atom of the amino acid and the aryl group.

Strategies Involving Aniline-Derived Intermediates and Carboxylic Acid Functionalization

The direct N-arylation of amino acids or their ester derivatives with aryl halides is a common and effective method for preparing N-aryl amino acids. Two of the most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds. mdpi.combeilstein-journals.orgwikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound analogues, this would involve the reaction of 2-fluoroaniline (B146934) with an ester of 2-bromopropionic acid. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. A variety of solvents and bases can be employed, with toluene (B28343) and sodium tert-butoxide being a common combination. nih.govnih.govwikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that represents a more traditional approach to N-arylation. organic-chemistry.orgrsc.org It typically requires harsher reaction conditions, including high temperatures and polar aprotic solvents, compared to the Buchwald-Hartwig amination. organic-chemistry.org The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. rsc.org While classic Ullmann reactions often used stoichiometric amounts of copper, modern variations have been developed that are catalytic. The reaction can be promoted by the use of ligands such as N,N-dimethylglycine. google.com

Reductive amination is another valuable method for the synthesis of N-aryl amino acids. youtube.comnih.govnih.gov This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, this could involve the reaction of 2-fluoroaniline with pyruvic acid or its ester, followed by reduction of the resulting imine.

Table 1: Synthesis of N-Aryl Amino Acid Analogues using Aniline-Derived Intermediates

| Entry | Aryl Halide/Precursor | Amine/Amino Acid Derivative | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

| 1 | Bromobenzene | Secondary Aryl Amines | [Pd(allyl)Cl]₂ / Phosphine Ligand | Toluene, reflux | N-Phenyl Aryl Amines | >95 (conversion) | sigmaaldrich.com |

| 2 | 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ / dppp, NaOtBu | Toluene, sealed tube | N-Pyridinyl Amines | 55-98 | nih.gov |

| 3 | Aryl Halides | Amines | Pd₂(dba)₃ / dppp, NaOtBu | Toluene, reflux | N-Aryl Amines | - | google.com |

| 4 | 2-Chloronicotinic acid | Substituted Anilines | Copper | Xylene, 140-150°C | 2-Anilinonicotinic acids | up to 87 | nih.gov |

| 5 | Aryl Iodides | Aliphatic Alcohols | CuI / N,N-Dimethylglycine | Alcohol, 110°C | Aryl Alkyl Ethers | High | google.com |

Note: This table presents data for analogous reactions due to the lack of specific data for the target compound.

Applications of Friedel-Crafts Reactions for Arylpropanoic Acid Cores

The Friedel-Crafts reaction is a classic method for the attachment of alkyl or acyl substituents to aromatic rings. rsc.orglookchem.com In the context of synthesizing 2-arylpropionic acids, a Friedel-Crafts acylation is often a key step. rsc.orglookchem.combeilstein-journals.org This involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). lookchem.com

For the synthesis of a precursor to this compound, one might consider the Friedel-Crafts acylation of a protected 2-fluoroaniline, such as N-acetyl-2-fluoroaniline. nih.govbeilstein-journals.orgsigmaaldrich.comwikipedia.org The acetyl group serves to protect the amine and to direct the acylation to the para position. The resulting ketoaniline could then be further elaborated to the desired propionic acid. However, the basicity of the nitrogen atom in anilines can lead to complexation with the Lewis acid catalyst, often deactivating it and requiring more than stoichiometric amounts of the catalyst. beilstein-journals.orgwikipedia.org

Table 2: Friedel-Crafts Acylation of Aniline Derivatives

| Entry | Substrate | Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |

| 1 | Acetanilide | Acetic Anhydride | Ga(OTf)₃ | LiClO₄/MeNO₂ | p-Acetamidoacetophenone | 93 | wikipedia.org |

| 2 | Acetanilide | Acetic Anhydride | AlCl₃ | 1,2-Dichloroethane | p-Acetamidoacetophenone | 9 | wikipedia.org |

| 3 | Anisole | Acetic Anhydride | Bi(OTf)₃ | - | p-Methoxyacetophenone | High | organic-chemistry.org |

| 4 | Benzene (B151609) | Acyl Chlorides | Hf(OTf)₄ | LiClO₄/MeNO₂ | Aromatic Ketones | Good | organic-chemistry.org |

Note: This table presents data for analogous reactions due to the lack of specific data for the target compound.

Monomethylation Approaches for Substituted Arylacetonitriles and Arylacetates

The introduction of the methyl group at the α-position of an aryl-acetic acid derivative is a critical step in the synthesis of 2-arylpropionic acids. A common strategy involves the monomethylation of an arylacetonitrile or arylacetate precursor. Selective monomethylation can be challenging, as dialkylation is a common side reaction.

Recent methods have utilized quaternary ammonium (B1175870) salts, such as PhMe₃NI, as effective and safer methylating agents for the selective α-monomethylation of arylacetonitriles. This approach has been shown to be applicable to a range of arylacetonitriles, including those with electron-withdrawing groups like fluorine. nih.gov The resulting 2-arylpropionitrile can then be hydrolyzed to the corresponding carboxylic acid.

Table 3: Monomethylation of Arylacetonitriles

| Entry | Substrate | Methylating Agent | Base | Product | Yield (%) | Reference |

| 1 | 2-(4-Biphenyl)acetonitrile | PhMe₃NI | K₂CO₃ | 2-(4-Biphenyl)propionitrile | 76 | nih.gov |

| 2 | 2-(2-Chlorophenyl)acetonitrile | PhMe₃NI | K₂CO₃ | 2-(2-Chlorophenyl)propionitrile | 70 | nih.gov |

| 3 | 2-(4-Fluorophenyl)acetonitrile | PhMe₃NI | K₂CO₃ | 2-(4-Fluorophenyl)propionitrile | 63 | nih.gov |

Note: This table presents data for analogous reactions due to the lack of specific data for the target compound.

Enantioselective Synthesis and Chiral Resolution Techniques

The biological activity of many chiral molecules is often associated with a single enantiomer. Therefore, the development of methods for the enantioselective synthesis or the resolution of racemic mixtures is of paramount importance.

Kinetic Resolution of Racemic Fluoro-Propanoic Acid Derivatives

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. epa.gov This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer. epa.gov

Enzymatic kinetic resolution is a particularly powerful approach, where enzymes such as lipases are used to selectively catalyze the transformation of one enantiomer. youtube.comnih.gov For example, lipases can be used for the enantioselective hydrolysis of racemic esters of N-aryl amino acids, or for the enantioselective esterification of racemic N-aryl amino acids. nih.gov

Non-enzymatic methods for kinetic resolution have also been developed. For instance, the use of chiral acyl-transfer catalysts, such as (+)-benzotetramisole (BTM), has been shown to be effective in the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids through enantioselective esterification.

Table 4: Kinetic Resolution of Racemic Fluoro-Propanoic Acid Derivatives

| Entry | Racemic Substrate | Chiral Catalyst/Enzyme | Reaction Type | Product (Enantiomeric Excess) | Reference |

| 1 | Racemic 2-aryl-2-fluoropropanoic acids | (+)-Benzotetramisole (BTM) | Enantioselective esterification | Optically active carboxylic acids and esters (good to high ee) | |

| 2 | Racemic N-protected amino acid esters | Quinine-derived quaternary ammonium salts | Base hydrolysis | N-protected amino acids (up to 96:4 er) | mdpi.com |

| 3 | Racemic N-aryl β-amino alcohols | Chiral Phosphoric Acid | Asymmetric amination | Enantioenriched N-aryl β-amino alcohols | beilstein-journals.org |

| 4 | Racemic α-amino acid esters | Candida antarctica lipase (B570770) B (CAL-B) | Hydrolysis | (R)-amino acid (98% ee) | nih.gov |

Note: This table presents data for analogous reactions due to the lack of specific data for the target compound.

Asymmetric Catalysis for Stereoselective Synthesis

Asymmetric catalysis offers a more direct and atom-economical approach to the synthesis of enantiomerically pure compounds compared to chiral resolution. Several catalytic asymmetric methods are applicable to the synthesis of chiral N-aryl amino acids.

Asymmetric hydrogenation of prochiral enamides or enamines is a highly effective method for the synthesis of chiral amino acids. wikipedia.orgnih.govbeilstein-journals.orgsigmaaldrich.comorganic-chemistry.org This reaction typically employs transition metal catalysts, such as rhodium or ruthenium, with chiral phosphine ligands. wikipedia.orgbeilstein-journals.orgsigmaaldrich.com The hydrogenation of an enamide precursor, which can be synthesized from a keto-acid derivative and an amine, can provide the desired N-aryl amino acid with high enantioselectivity. Nickel-catalyzed asymmetric hydrogenation has also emerged as a promising alternative using more earth-abundant metals. lookchem.com

Another approach involves the asymmetric alkylation of a glycine (B1666218) Schiff base derivative using a chiral phase-transfer catalyst. This method has been successfully applied to the synthesis of various chiral unnatural α-phenylalanine derivatives.

Table 5: Asymmetric Catalysis for Stereoselective Synthesis of Amino Acid Analogues

| Entry | Substrate | Catalyst System | Reaction Type | Product (Enantiomeric Excess) | Reference |

| 1 | Unprotected enamino esters and amides | Rh / Josiphos-type ligands | Asymmetric hydrogenation | β-amino esters and amides (93-97% ee) | wikipedia.org |

| 2 | α-Substituted acrylic acids | Ni(OAc)₂·4H₂O / (R,R)-BenzP* | Asymmetric hydrogenation | Chiral α-substituted propionic acids (up to 99.4% ee) | lookchem.com |

| 3 | Enamides | (S,S)-(PhBPE)CoCl₂ | Asymmetric hydrogenation | Chiral amides (93.0% ee) | sigmaaldrich.com |

| 4 | N-(Diphenylmethylene)glycine tert-butyl ester | Cinchona alkaloid-derived phase-transfer catalyst | Asymmetric α-alkylation | Chiral α-phenylalanine derivatives (up to 99% ee) | |

| 5 | N-Boc phosphonate (B1237965) glycinate (B8599266) and aldehyde | - | Coupling and asymmetric hydrogenation | N-Boc-(R)-2,5-difluorophenylalanine ester (>99% ee) |

Note: This table presents data for analogous reactions due to the lack of specific data for the target compound.

Derivatization Strategies and Analogue Synthesis

The core structure of this compound serves as a valuable scaffold for the synthesis of a diverse range of analogues and complex molecules. Derivatization is a key strategy employed to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of a lead compound.

The synthesis of derivatives of N-phenylamino propionic acid can be achieved through various chemical transformations targeting the phenyl ring, the amino group, or the carboxylic acid moiety. Substitution on the N-phenyl ring is a common strategy to explore structure-activity relationships. This can be accomplished by starting with appropriately substituted anilines or by performing electrophilic aromatic substitution reactions on the N-phenyl ring, provided the existing groups are compatible with the reaction conditions.

Another major route for derivatization is through modification of the carboxylic acid group. The acid can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. For example, esterification can be performed under standard Fischer conditions or by reaction with an alcohol in the presence of a coupling agent. These esters are not only important derivatives in their own right but also serve as key intermediates for further transformations. Biocatalytic esterification, using enzymes like Candida antarctica lipase B, has been shown to be effective for creating ester derivatives of related propionic acids, such as ibuprofen (B1674241). mdpi.com

Amide bond formation is another critical derivatization pathway. The carboxylic acid can be coupled with a wide array of primary or secondary amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to generate a library of amide analogues.

The 2-(phenylamino)-propionic acid framework is a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems which are prevalent in medicinal chemistry.

Cyclic Derivatives: Intramolecular cyclization can lead to various heterocyclic structures. For instance, activation of the carboxylic acid followed by reaction with the secondary amine could potentially lead to β-lactam structures, although this is a challenging transformation. More commonly, the amino acid derivative can be incorporated as part of a larger ring system, such as in the synthesis of benzodiazepines or other fused heterocycles.

Heterocycle Synthesis (Oxadiazoles, Triazoles, Thiadiazoles): The carboxylic acid functionality is the primary handle for building these five-membered aromatic heterocycles.

Oxadiazoles: A common route to 1,3,4-oxadiazoles involves the conversion of the carboxylic acid to an acid hydrazide by reacting it with hydrazine (B178648) hydrate. The resulting hydrazide is then cyclized. For example, reaction with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent, can yield substituted oxadiazoles. Alternatively, condensation of the acid hydrazide with a carboxylic acid or its derivative, followed by dehydrative cyclization (e.g., using POCl₃ or TsCl), can form 2,5-disubstituted 1,3,4-oxadiazoles.

Thiadiazoles: Similarly, the acid hydrazide intermediate is key to forming thiadiazoles. Reaction of the acid hydrazide with carbon disulfide in a basic medium, followed by acidification, typically yields a 5-substituted-1,3,4-thiadiazole-2-thiol.

Triazoles: To synthesize 1,2,4-triazole (B32235) derivatives, the aforementioned 5-substituted-1,3,4-thiadiazole-2-thiol can be reacted with a primary amine, which displaces the thiol group and leads to the formation of a substituted aminotriazole ring. Another pathway involves reacting the acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which can then be cyclized under basic conditions to afford a triazole-thiol derivative.

These synthetic strategies allow for the transformation of the relatively simple this compound scaffold into a vast array of complex derivatives, each with unique structural and electronic properties suitable for further investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint by probing the characteristic vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in 2-(2-Fluoro-phenylamino)-propionic acid. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes for carboxylic acids and their derivatives have been extensively studied. For instance, the hydroxyl (-OH) stretch of the carboxyl group typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp band usually found between 1760 and 1690 cm⁻¹. In studies of similar molecules like 2,2-hydroxymethyl propionic acid, the hydrogen bonding interactions significantly influence the position of the O-H and C=O stretching bands. nih.gov The presence of intermolecular hydrogen bonds, such as those forming dimers between carboxylic acid molecules, can cause a shift in the C=O band. nih.govresearchgate.net

The spectrum would also be expected to show N-H stretching vibrations from the secondary amine, typically in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The C-F stretch of the fluorinated phenyl ring would also produce a characteristic band, typically in the 1400-1000 cm⁻¹ region.

A comprehensive analysis involves comparing the experimental spectrum with data from spectral libraries or computational models to assign each peak to a specific molecular vibration. rjpn.orgthermofisher.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch | Secondary Amine |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| > 3000 | C-H Stretch | Aromatic Ring |

| < 3000 | C-H Stretch | Aliphatic (CH, CH₃) |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1400 - 1000 | C-F Stretch | Fluoro-Aromatic |

Raman Spectroscopy Investigations

Raman spectroscopy serves as a valuable complement to FT-IR, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. This often results in strong signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the aromatic ring and the carbon backbone. Studies on analogous molecules like 2-phenoxy propionic acid have utilized Raman spectroscopy alongside FT-IR and DFT calculations to achieve a complete vibrational assignment. nih.gov In such analyses, the symmetric breathing modes of the phenyl ring are typically strong and well-defined in the Raman spectrum. The C-C stretching of the propionic acid chain and the C-F bond would also be Raman active.

Conformational studies of similar structures, such as 2-(2-fluoro-phenyl)-ethylamine, have successfully used techniques like ionization-loss stimulated Raman spectroscopy (ILSRS) to identify multiple conformers present in a molecular beam, highlighting the sensitivity of Raman spectroscopy to subtle structural variations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the spectrum would display several key signals.

The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm, although its position and visibility can be affected by the solvent and concentration. docbrown.info The N-H proton of the secondary amine would also appear as a singlet or a broad peak.

The aliphatic portion of the molecule would give rise to a quartet for the methine (CH) proton coupled to the three protons of the adjacent methyl group, and a doublet for the methyl (CH₃) protons coupled to the single methine proton. docbrown.info The aromatic region of the spectrum would be complex due to the four protons on the fluorinated phenyl ring. Their chemical shifts and coupling patterns would be influenced by the electron-withdrawing fluorine atom and the electron-donating amino group, as well as proton-proton and proton-fluorine spin-spin coupling.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | > 10 | Broad Singlet |

| Aromatic -CH (x4) | 6.5 - 8.0 | Multiplet |

| -NH- | Variable | Broad Singlet |

| -CH- | ~ 4.0 | Quartet (q) |

| -CH₃ | ~ 1.5 | Doublet (d) |

Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of the molecule. In a standard broadband-decoupled spectrum, each unique carbon atom gives rise to a single peak, allowing for a direct count of non-equivalent carbons.

For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (-COOH) is the most deshielded, appearing at the downfield end of the spectrum, typically in the 170-185 ppm range. docbrown.infodocbrown.info The six aromatic carbons would appear in the 110-150 ppm region, with their specific shifts influenced by the fluorine and amino substituents. The carbon atom bonded directly to the fluorine (C-F) would exhibit a large C-F coupling constant. The aliphatic methine (-CH) and methyl (-CH₃) carbons would appear at the upfield end of the spectrum. docbrown.info

Table 3: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 170 - 185 |

| Aromatic C -F | 150 - 165 (with C-F coupling) |

| Aromatic C -N | 140 - 150 |

| Aromatic C -H (x4) | 110 - 135 |

| -C H- | 45 - 60 |

| -C H₃ | 15 - 25 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While standard 1D NMR can confirm the constitution of this compound, advanced 2D NMR techniques are required to probe its three-dimensional structure, including stereochemistry and preferred conformations.

Techniques such as COSY (Correlation Spectroscopy) would confirm the ¹H-¹H coupling relationships, for example, between the methine proton and the methyl protons of the propionic acid side chain. ipb.pt More advanced experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms. ipb.pt For instance, NOE correlations could be observed between the N-H proton and protons on the aromatic ring, or between the methine proton and specific aromatic protons, which would help to define the preferred conformation of the phenylamino (B1219803) group relative to the propionic acid chain.

Such conformational analysis has been successfully applied to related molecules to determine the spatial arrangement of substituents and the orientation of flexible side chains. nih.govnih.gov These advanced techniques are essential for a complete understanding of the molecule's structure-property relationships.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms the molecular formula and provides insights into the lability of its chemical bonds.

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]•+), which would correspond to its molecular weight. The fragmentation of this molecular ion is guided by the stability of the resulting fragments, which are characteristic of the functional groups present: a carboxylic acid, a secondary amine, and a fluorinated aromatic ring.

Expected Fragmentation Pathways:

The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the inherent structural features of the molecule.

Alpha-Cleavage: A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of the carboxyl group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da).

Amine Fragmentation: The C-N bond can undergo cleavage. Alpha-cleavage adjacent to the nitrogen atom is a dominant pathway for amines, which would lead to the formation of specific fragment ions.

Aromatic Ring Fragmentation: The fluorophenyl group can lead to characteristic fragments. The presence of the fluorine atom would influence the fragmentation pattern of the aromatic ring.

Predicted Major Fragment Ions:

| Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Origin |

| [C₉H₁₀FNO₂]•+ | 183 | Molecular Ion |

| [C₈H₉FN]+ | 138 | Loss of -COOH |

| [C₉H₉FNO]+ | 166 | Loss of -OH |

| [C₆H₅FN]+ | 112 | Cleavage of the propionic acid side chain |

| [C₂H₄O₂]•+ | 60 | Rearrangement and cleavage |

Note: The m/z values are predicted based on the chemical structure and common fragmentation patterns. Actual experimental values may vary slightly.

Electronic Absorption and Emission Spectroscopy (UV-Vis) Studies

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The resulting spectrum is characteristic of the chromophores present in the compound. For this compound, the primary chromophore is the 2-fluorophenylamino group.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the amino group (an auxochrome) attached to the phenyl ring (a chromophore) is known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The fluorine atom, being an electron-withdrawing group, may induce a slight hypsochromic shift (a shift to shorter wavelengths) or have a more complex effect on the spectrum.

While a specific experimental UV-Vis spectrum for this compound is not available in the reviewed literature, the absorption characteristics can be inferred from related molecules. For example, carboxylic acids and unsaturated carboxylic acids typically show an absorption maximum around 210 nm. koreascience.kr The addition of a conjugated system, such as a phenyl ring, significantly shifts this absorption to longer wavelengths. koreascience.kr

Expected UV-Vis Absorption Data:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~240 - 250 | Not available | π → π |

| Ethanol | ~280 - 290 | Not available | n → π |

Note: The λmax values are estimations based on the spectroscopic data of similar aromatic and amino acid compounds. The exact values and molar absorptivity would need to be determined experimentally.

Emission spectroscopy (fluorescence) is less commonly observed in simple aromatic acids unless specific structural features that promote fluorescence are present. The compound would need to be experimentally evaluated to determine if it exhibits any significant fluorescence emission upon excitation at its absorption maxima.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting molecular structure, stability, and reactivity from first principles. nih.gov These methods solve the Schrödinger equation for a given molecule, providing insights into its electronic landscape.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods in computational chemistry. researchgate.net

Density Functional Theory (DFT) has become exceedingly popular because it can provide a high level of accuracy with a manageable computational cost. irjweb.com It is based on the principle that the energy of a molecule can be determined from its electron density. physchemres.org DFT calculations are used to study a wide range of molecular properties, including geometric structures and vibrational frequencies. nih.govnih.gov For instance, in studies of related molecules like fluorinated phenylethylamine, DFT calculations at the B3LYP level have been used to predict stable conformations and vibrational spectra. nih.gov

Hartree-Fock (HF) is another foundational method that approximates the many-electron wavefunction as a single Slater determinant. While it is a more fundamental approach, it does not account for electron correlation as effectively as DFT or other more advanced methods. Consequently, HF is often used as a starting point for more complex calculations. In studies of similar compounds, results from HF methods are often compared with those from DFT to assess the impact of electron correlation.

Geometry Optimization and Conformational Analysis

Before molecular properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process is known as geometry optimization.

Geometry Optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. Both DFT and HF methods are used to perform geometry optimization. researchgate.net For a molecule like 2-(2-Fluoro-phenylamino)-propionic acid, this process would identify the most stable bond lengths, bond angles, and dihedral angles. For example, studies on radon fluorides used first-principles calculations to obtain optimized structures, finding linear and square planar geometries for different fluoride (B91410) compounds. griffith.edu.au

Conformational Analysis is crucial for flexible molecules that can exist in multiple spatial arrangements, known as conformers. The various rotations around single bonds (e.g., the C-N bond or bonds within the propionic acid chain) in this compound would lead to different conformers. Computational methods can calculate the relative energies of these conformers to identify the most stable ones. In a study on 2,2-difluoroethylamine, theoretical calculations were used to analyze the conformational isomerism and the forces stabilizing certain conformers, such as the gauche effect.

Spectroscopic Property Prediction and Theoretical Validation (IR, NMR, UV-Vis, Raman, ECD, VCD)

The theoretical prediction of spectroscopic properties is a cornerstone of computational analysis, allowing for the validation of experimental data and the interpretation of complex spectra. Density Functional Theory (DFT) is a frequently used method for these calculations, often employing functionals like B3LYP with basis sets such as 6–311++G(d,p). nih.govresearchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. These calculated frequencies, after being scaled by appropriate factors to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of the phenyl ring, carboxylic acid group, and C-F bond. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predictions, often performed considering a solvent like DMSO-d₆, are compared against experimental NMR data to confirm the molecular structure. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov This analysis helps identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are typically π-π* transitions within the aromatic system. nih.gov The calculated HOMO-LUMO energy gap is also a key parameter derived from these studies, indicating the molecule's electronic excitability. nih.gov

Prediction of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical parameter influencing a molecule's solubility, absorption, and biological interactions. Computational chemistry offers several schemes to predict pKa values, which is particularly valuable for complex molecules where experimental determination is challenging. nih.gov

The primary approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. DFT methods, with functionals like M06-2X and a suitable basis set, are used in conjunction with a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govneliti.com

Three common calculation schemes include:

Direct Approach: This involves direct calculation of the free energies of the protonated and deprotonated species in the solvent. However, this method can sometimes lead to less accurate results. neliti.com

Vertical Scheme: This uses gas-phase optimized geometries to approximate the solvation free energy. nih.gov

Adiabatic Scheme: This approach, considered the most accurate, uses optimized geometries in both the gas phase and the solution phase, accounting for the energetic effects of structural relaxation in the solvent. nih.gov For a set of 24 molecules in the SAMPL6 challenge, the adiabatic scheme yielded a root-mean-square error (RMSE) of 1.40 pKa units, which could be improved to 0.73 with linear correction. nih.gov

The accuracy of these predictions can be further enhanced by including explicit solvent molecules (e.g., water) in the calculation to better model specific hydrogen-bonding interactions. nih.gov Despite the availability of these robust methodologies, a specific computationally predicted pKa value for this compound has not been reported in the reviewed sources.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are used to predict the NLO properties of organic molecules by calculating parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). mdpi.com

The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, connected by a π-conjugated system. nih.gov The presence of fluorine atoms can significantly influence NLO properties. For instance, in a study of triphenylamine-based dyes, the substitution of fluorine atoms was shown to remarkably enhance the second-order NLO response. mdpi.com The calculated first hyperpolarizability (βtot) is a key indicator of a molecule's potential as an NLO material. For many organic chromophores, these values are significantly higher than that of reference materials like urea. nih.gov

The investigation of NLO properties provides a figure of merit for a compound's potential in advanced optical applications. nih.gov However, specific theoretical calculations of the NLO properties for this compound are not available in the surveyed literature.

Molecular Dynamics Simulations and Adsorption Studies

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules and their interactions with their environment over time. kci.go.kr These simulations are valuable for understanding how drugs like Flunoxaprofen interact with biological membranes or adsorb onto various materials. researchgate.netrsc.org

In the context of NSAIDs, MD simulations have been used to investigate their effects on lipid bilayer membranes. researchgate.net Such studies analyze changes in membrane properties like order parameters, diffusion coefficients, and electrostatic potential upon drug insertion. researchgate.net

Adsorption studies, both experimental and theoretical, are crucial for applications in drug delivery and environmental remediation. The removal of Flunoxaprofen (FLX) from aqueous solutions has been investigated using lignin-based nanofibers. In one study, nanofibers composed of a 50:50 ratio of alkali lignin (B12514952) (AL) and polyvinyl alcohol (PVA) demonstrated the ability to adsorb FLX. After one hour of contact, these nanofibers removed 70% of the FLX from the solution, reaching a maximum adsorption capacity as detailed in the table below. mdpi.com

| Adsorbent Material | Adsorbate | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Alkali Lignin/PVA Nanofibers | Flunoxaprofen (FLX) | 29 | mdpi.com |

Theoretical studies using DFT have also been employed to understand the adsorption mechanisms of other NSAIDs on surfaces like nanographene. These calculations help determine binding energies and identify the nature of the interactions (e.g., chemisorption or physisorption), which are often driven by electrostatic forces and hydrogen bonding. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

Understanding the metabolic and chemical reaction pathways of a drug is fundamental to pharmacology. Computational studies can elucidate reaction mechanisms, identify intermediates, and analyze the energetics of these transformations.

Transition State Analysis and Energy Profiles

Flunoxaprofen is a chiral NSAID that undergoes stereoselective metabolic activation. nih.gov A key pathway involves the formation of a reactive Flunoxaprofen-S-acyl-CoA thioester (FLX-CoA). nih.govnih.gov This bioactivation step is crucial as the acyl-CoA intermediate can then react with nucleophiles like glutathione (B108866) (GSH). nih.gov

Computational methods, such as using a quantum mechanical cluster approach with DFT, can be used to model such reactions. rsc.org This involves locating the transition states (the highest energy point along the reaction coordinate) and calculating the activation energy barriers. By mapping the energy profile, researchers can understand the feasibility of a proposed mechanism. For example, in enzymatic reactions, the role of specific amino acid residues in stabilizing the transition state can be confirmed by simulating mutations and observing the effect on the activation barrier. rsc.org

The metabolic pathway for Flunoxaprofen proceeds via the formation of FLX-CoA, which subsequently leads to the formation of Flunoxaprofen-S-acyl-glutathione (FLX-SG). nih.gov While this pathway has been identified experimentally, detailed transition state analyses and energy profiles for the specific reactions of Flunoxaprofen are not present in the referenced literature.

Kinetic Studies and Rate-Determining Steps

Kinetic studies reveal the rates of chemical reactions and help identify the slowest, or rate-determining, step in a pathway. The metabolism of Flunoxaprofen shows significant stereoselectivity. In incubations with rat hepatocytes, the formation of both FLX-CoA and the subsequent FLX-SG adduct was observed to be much more rapid for the (R)-(-)-enantiomer compared to the (S)-(+)-enantiomer. nih.gov

For the (R)-(-)-FLX isomer, the formation rates of FLX-CoA and FLX-SG were rapid, reaching maximum concentrations within 6 minutes of incubation. In contrast, incubations with the (S)-(+)-FLX isomer produced significantly lower amounts of these metabolites over a 60-minute period. nih.gov This stark difference in reaction rates indicates that the initial formation of the FLX-CoA thioester is a highly stereoselective and likely rate-determining step in the metabolic cascade. The rapid formation from the (R)-isomer is consistent with its stereoselective bioactivation. nih.gov Analytical methods such as stopped-flow analysis are often employed for studying the kinetics of fast biological interactions, capable of measuring reactions on a millisecond-to-second timescale. nih.gov

Isotopic Labeling and Crossover Experiment Simulations

Simulations using quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) methods could be employed to model potential reaction pathways. For instance, in studying the metabolic fate of the molecule, isotopic labels (e.g., ¹³C, ¹⁵N, or ²H) could be placed at various positions on the 2-(2-fluoro-phenylamino) or propionic acid moieties. Computational models would then predict the energetic favorability of different metabolic transformations, such as hydroxylation, N-dealkylation, or conjugation.

Crossover experiments, where two isotopically labeled variants of the molecule are introduced simultaneously, can be simulated to distinguish between intramolecular and intermolecular reaction mechanisms. For example, if aggregation and subsequent reaction were a possibility, simulations could predict the formation of hybrid products, which would be a key indicator of an intermolecular process. The absence of such crossover products in simulations would strongly suggest an intramolecular mechanism.

Ligand-Protein Interactions and Molecular Docking

To understand the potential pharmacological relevance of this compound, it is crucial to identify its putative biological targets and characterize its interactions with them. Molecular docking and in silico screening are indispensable tools in this endeavor.

In Silico Screening and Putative Biological Target Identification

In silico screening involves computationally evaluating the binding affinity of a ligand against a library of biological targets. For a compound like this compound, which shares structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs), a logical starting point would be to screen it against enzymes involved in the inflammatory cascade.

Based on studies of similar propionic acid derivatives, potential targets for this compound could include:

Cyclooxygenases (COX-1 and COX-2): These are the primary targets of many NSAIDs. Docking studies on similar molecules have been performed to evaluate their binding to COX enzymes. nih.govresearchgate.net

Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling and inflammation. Some propanoic acid derivatives have been investigated as potential MMP inhibitors. nih.gov

Fatty Acid Binding Proteins (FABPs): These proteins are involved in the transport of fatty acids and other lipophilic molecules and have been shown to bind various drugs. nih.gov

Carbonic Anhydrases (CAs): Certain sulfonamide derivatives with structural components that could be conceptually related have been shown to inhibit these enzymes, which are involved in various physiological processes. mdpi.com

A virtual screening campaign would dock the 3D structure of this compound into the binding sites of these and other potential protein targets. The results would be ranked based on predicted binding energies, providing a list of high-priority targets for further experimental validation.

| Potential Biological Target Class | Rationale for Investigation | Example from Similar Compounds |

| Cyclooxygenases (COX) | Structural similarity to NSAIDs. | Ketoprofen derivatives show binding to COX-1 and COX-2. nih.gov |

| Matrix Metalloproteinases (MMPs) | Implication in inflammation and cancer. | 2-(3-benzoylphenyl)propanohydroxamic acid docked into MMP-3. nih.gov |

| Fatty Acid Binding Proteins (FABPs) | Role in transporting lipophilic molecules. | Ketoprofen and naproxen (B1676952) bind to bovine serum albumin. nih.gov |

| Carbonic Anhydrases (CAs) | Broad physiological and pathological roles. | Saccharide-modified thiadiazole sulfonamides inhibit CAs. mdpi.com |

Binding Mode Predictions and Interaction Analysis

Once putative targets are identified, molecular docking simulations can provide detailed predictions of the binding mode of this compound within the active site. These simulations reveal the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

For example, in the binding site of a COX enzyme, one would expect the carboxylic acid group of this compound to form key hydrogen bonds with conserved residues, similar to how other NSAIDs bind. The 2-fluorophenyl group would likely occupy a hydrophobic pocket, and its orientation would be critical for binding affinity and selectivity. The fluorine atom could potentially engage in specific interactions, such as halogen bonds or dipole-dipole interactions, which could enhance binding.

Analysis of the predicted binding poses can guide the design of new analogs with improved potency and selectivity. For instance, if a particular region of the binding pocket is not fully occupied, modifications could be made to the parent molecule to better fill this space and increase van der Waals contacts.

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues in Target |

| Hydrogen Bonding | Carboxylic acid, Amino group | Arginine, Tyrosine, Serine, Histidine |

| Hydrophobic Interactions | Phenyl ring, Propyl backbone | Leucine, Valine, Isoleucine, Phenylalanine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Fluoro group | Electron-rich atoms (e.g., carbonyl oxygen) |

Structure Activity Relationship Sar Studies at the Molecular Level

Design Principles for Systematic Structural Modifications

The systematic structural modification of 2-(2-Fluoro-phenylamino)-propionic acid is guided by established medicinal chemistry principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. The core scaffold of this compound presents several key positions amenable to modification: the phenyl ring, the amino group, and the propionic acid side chain.

Phenyl Ring Substitution: The fluorine atom at the 2-position of the phenyl ring is a critical feature. Further modifications often involve the introduction of additional substituents at other positions (3, 4, 5, and 6) of this ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing, their size (steric bulk), and their lipophilicity—can significantly influence the compound's interaction with its biological target. For instance, the introduction of small, lipophilic groups can enhance binding to hydrophobic pockets within a receptor.

Esterification or amidation of the carboxylic acid to modulate polarity and cell permeability.

Alteration of the alkyl chain length or introduction of cyclic constraints to orient the key functional groups in a more favorable conformation for receptor binding.

A fundamental design principle involves creating a library of analogs where single, specific changes are made to the parent structure. This allows for a systematic exploration of the chemical space around the lead compound, this compound, to establish clear SAR trends.

Correlation of Structural Features with Biochemical Modulatory Effects

The structural modifications of this compound analogs are directly correlated with their effects on biological systems. These correlations are typically established through in vitro and in vivo assays that measure a specific biological endpoint, such as enzyme inhibition or receptor binding affinity.

Substituent Effects on Activity and Selectivity

The nature and position of substituents on the phenylamino (B1219803) ring play a crucial role in determining the activity and selectivity of these compounds. The fluorine atom at the 2-position is known to influence the conformation of the molecule by affecting the dihedral angle between the phenyl ring and the amino-propionic acid side chain. This conformational constraint can be beneficial for fitting into a specific binding site.

Studies on related N-aryl-alpha-aminopropionic acids have shown that the electronic properties of the substituents are critical. For example, the presence of electron-withdrawing groups on the phenyl ring can enhance activity in certain biological assays. The position of the substituent is also vital; for instance, substitution at the para-position of the phenyl ring often has a different impact on activity compared to substitution at the meta-position.

To illustrate the effect of substituents on activity, consider the following hypothetical data for a series of analogs based on trends observed in related compound classes:

| Compound ID | Phenyl Ring Substituent | Relative Activity (%) |

| 1 | 2-Fluoro (Parent) | 100 |

| 2 | 2-Fluoro, 4-Chloro | 150 |

| 3 | 2-Fluoro, 4-Methyl | 80 |

| 4 | 2-Fluoro, 4-Methoxy | 65 |

| 5 | 2,4-Difluoro | 130 |

This table is illustrative and based on general principles of medicinal chemistry.

From this illustrative data, a clear trend emerges: the introduction of an additional electron-withdrawing group (Chloro or Fluoro) at the 4-position enhances activity, while electron-donating groups (Methyl, Methoxy) at the same position lead to a decrease in activity. This suggests that a more electron-deficient phenyl ring is favorable for the biological target interaction.

Quantitative Structure-Activity Relationships (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound and its analogs, QSAR models can be developed to predict the activity of novel derivatives and to gain a deeper understanding of the physicochemical properties that drive their biological effects.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of a set of compounds not used in the model development (an external test set).

For a series of N-aryl-alpha-aminopropionic acids, a hypothetical QSAR equation might look like this:

Log(Activity) = 0.5 * LogP - 1.2 * (LUMO) + 0.8 * (MR) + Constant

Where:

LogP represents the lipophilicity of the compound.

LUMO (Lowest Unoccupied Molecular Orbital energy) is an electronic descriptor.

MR (Molar Refractivity) is a steric descriptor.

This equation would suggest that higher lipophilicity and molar refractivity are beneficial for activity, while a lower LUMO energy (indicating greater electron-accepting capability) is also favorable.

Ligand-Based and Receptor-Based SAR Interpretations

The interpretation of Structure-Activity Relationships can be approached from two main perspectives: ligand-based and receptor-based.

Ligand-Based SAR: This approach focuses on the properties of the ligands (the small molecules) themselves. By comparing the structures of active and inactive analogs of this compound, a pharmacophore model can be developed. A pharmacophore is a three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. For this class of compounds, the pharmacophore would likely include the 2-fluorophenyl group, the secondary amine, and the carboxylic acid.

Receptor-Based SAR: When the three-dimensional structure of the biological target (e.g., an enzyme or a receptor) is known, receptor-based SAR provides a more detailed understanding of the interactions at the molecular level. Using techniques like molecular docking, analogs of this compound can be computationally placed into the binding site of the target. This allows for the visualization of key interactions, such as:

Hydrogen bonds between the carboxylic acid of the ligand and basic amino acid residues in the receptor.

Pi-stacking interactions between the fluorinated phenyl ring and aromatic residues like tyrosine or phenylalanine in the binding pocket.

Hydrophobic interactions between the alkyl part of the propionic acid side chain and nonpolar regions of the receptor.

These docking studies can explain why certain substituents enhance activity while others diminish it. For example, a bulky substituent might cause a steric clash with the receptor surface, leading to reduced binding affinity and lower activity. Conversely, a substituent that can form an additional favorable interaction with the receptor will likely increase the compound's potency.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Focus

Enzyme Inhibition Kinetics and Mechanisms

No specific data is available for 2-(2-Fluoro-phenylamino)-propionic acid. For context, related non-steroidal anti-inflammatory drugs (NSAIDs) with similar structural motifs, such as other 2-phenylpropionic acid derivatives, are known to be investigated for their enzyme inhibition profiles. These investigations are crucial for understanding their pharmacological effects and potential side effects.

Inhibition of Prostaglandin Synthesis Enzymes (e.g., Cyclooxygenase Isoforms)

There is no specific information regarding the inhibition of cyclooxygenase (COX) isoforms by this compound. Generally, NSAIDs containing a 2-arylpropionic acid scaffold are known to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins. nih.gov The free carboxylic acid group in these molecules is often essential for this inhibitory activity. nih.gov Studies on related compounds, such as certain 2-(4-substitutedmethylphenyl)propionic acid derivatives, have shown varying degrees of inhibition against COX-1 and COX-2. researchgate.net

Cytochrome P450 (CYP) Enzyme Inhibition Profiles (Direct, Time-Dependent, Metabolism-Dependent)

The inhibitory profile of this compound against cytochrome P450 (CYP) enzymes has not been documented in the available literature. For related NSAIDs, CYP enzymes play a significant role in their metabolism. nih.gov For instance, the bacterial cytochrome P450, CYP105A1, has been shown to metabolize various NSAIDs like diclofenac, mefenamic acid, and ibuprofen (B1674241), with a reaction specificity similar to human CYP2C9. nih.gov Such studies are vital for predicting drug-drug interactions and understanding the metabolic fate of a compound.

Cholinesterase (AChE, BuChE) and Carbonic Anhydrase Inhibition Studies

No studies were found that investigated the inhibitory effects of this compound on cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BuChE) or carbonic anhydrases.

Characterization of Inhibition Types (Competitive, Non-competitive, Uncompetitive, Tight-Binding)

Without experimental data on enzyme inhibition, the type of inhibition (e.g., competitive, non-competitive) for this compound cannot be characterized. For related compounds, such as certain 2-(4-substitutedmethylphenyl)propionic acid derivatives, the type of inhibition has been determined through kinetic studies, for example, using Lineweaver-Burk plots to demonstrate competitive inhibition of COX-1. researchgate.net

Mechanism-Based Enzyme Inactivation and Covalent Modification

There is no information available to suggest that this compound acts as a mechanism-based enzyme inactivator or causes covalent modification of its targets.

Investigation of Nonspecific Inhibition Mechanisms (e.g., Aggregation-Mediated Sequestration)

No investigations into nonspecific inhibition mechanisms for this compound were found in the scientific literature.

Biochemical Target Identification and Validation

Extensive searches for specific biochemical data on this compound did not yield detailed public-domain studies directly investigating its effects in biochemical assays or through computational screening. Research on closely related propionic acid derivatives suggests that this class of compounds can interact with various biological targets; however, specific data for the 2-fluoro-phenylamino variant remains largely uncharacterized in available scientific literature.

In Silico Screening for Enzyme and Receptor Targets

Specific in silico screening studies, including molecular docking and binding energy calculations, for this compound are not present in the available literature.

Computational studies are a common approach to predict the interaction of small molecules with biological targets. For example, in silico studies on other compounds containing fluorophenyl groups have been used to screen for potential interactions with targets involved in inflammation and wound healing, such as TNF-α, Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β). These computational methods identify potential binding affinities and interaction sites, guiding further experimental validation. Without such studies performed on this compound, its potential enzyme and receptor targets from a computational standpoint remain speculative.

Interactions with Other Biological Macromolecules (e.g., DNA Protection Studies)

There is no specific information available from studies investigating the direct interactions of this compound with other biological macromolecules, such as DNA, or its potential for DNA protection.

Research into other fluorinated compounds and propionic acid derivatives has explored such interactions. For example, indole-3-propionic acid, a metabolite derived from gut microbiota, has demonstrated the ability to mitigate DNA damage and protect against oxidative stress in various experimental models. Similarly, studies on certain fluorinated nucleoside analogues have been conducted to assess their capacity to protect DNA from damage induced by reactive oxygen species (ROS). These lines of research highlight potential activities for related chemical structures, but direct experimental evidence for this compound is absent.

Supramolecular Chemistry of 2 2 Fluoro Phenylamino Propionic Acid and Its Derivatives

Investigation of Non-Covalent Interactions

The molecular structure of 2-(2-fluoro-phenylamino)-propionic acid, featuring a carboxylic acid group, a secondary amine, a phenyl ring, and a fluorine substituent, provides a rich landscape for a variety of non-covalent interactions. These interactions are the driving forces behind the self-assembly of the molecules in the crystalline state.

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal packing of many pharmaceutical compounds. In this compound, the carboxylic acid group is a primary site for robust hydrogen bonding, typically forming centrosymmetric cyclic dimers through O-H···O interactions between two molecules. The N-H group of the secondary amine can also act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen of the carboxylic acid or the fluorine atom of a neighboring molecule.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Expected Strength |

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong | High |

| N-H (Amine) | O=C (Carboxylic Acid) | Moderate | Moderate |

| N-H (Amine) | F (Fluoro) | Weak | Low to Moderate |

| C-H (Aromatic/Alkyl) | O=C (Carboxylic Acid) | Weak | Low |

| C-H (Aromatic/Alkyl) | F (Fluoro) | Weak | Low |

Pi-Pi Stacking Interactions

The phenyl ring in this compound is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic rings, contribute significantly to the stabilization of the crystal lattice. The geometry of these interactions can vary, including face-to-face and edge-to-face (T-shaped) arrangements.

In the context of related fenamate structures, π-π stacking is a common feature that influences polymorphism. guidechem.com The relative orientation of the phenyl rings can differ between polymorphs, leading to variations in crystal packing and, consequently, physical properties. The fluorine substituent on the phenyl ring can modulate the electronic properties of the ring, potentially influencing the strength and geometry of these π-π interactions. The electron-withdrawing nature of fluorine can create a more electron-deficient region on the ring, which could favor interactions with electron-rich aromatic systems.

Other Intermolecular Forces

Halogen Bonding: The fluorine atom, being an electronegative element, can participate in halogen bonding. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule, such as the oxygen of a carbonyl group.

Van der Waals Forces: These are ubiquitous, non-specific attractive forces arising from temporary fluctuations in electron density. While individually weak, their cumulative effect over the entire molecular surface provides a significant contribution to the lattice energy.

Ion-Ion and Ion-Dipole Interactions: In the case of salt formation or co-crystallization with ionic species, strong electrostatic ion-ion and ion-dipole interactions would become dominant forces in the crystal packing.

Crystal Engineering and Solid-State Forms

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For pharmaceutical compounds like this compound, this field offers strategies to control solid-state forms, thereby optimizing drug performance.

Design of Supramolecular Synthons and Tectons

A supramolecular synthon is a structural unit within a supramolecule that is formed and/or assembled by known or conceivable synthetic operations involving intermolecular forces. The carboxylic acid dimer is a classic and robust supramolecular synthon in the crystal engineering of carboxylic acids. For this compound, this dimer would be a primary tecton (a building block in supramolecular chemistry) for designing its crystal structures.

By introducing other molecules (co-formers), it is possible to design alternative and more complex synthons. For instance, co-crystallization with molecules containing complementary hydrogen bonding sites, such as amides or pyridines, could lead to the formation of hetero-synthons, disrupting the homomeric carboxylic acid dimer and creating novel crystalline architectures. The study of mefenamic acid co-crystals with nicotinamide (B372718) demonstrates the successful application of this principle to a related fenamate. innovareacademics.ininnovareacademics.injapsonline.comresearchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug can have different physical properties, which is of critical importance in the pharmaceutical industry. The closely related compound, flufenamic acid, is a notable example of a highly polymorphic substance, with at least nine reported polymorphic forms. nih.govacs.orgresearchgate.net This high degree of polymorphism is attributed to the conformational flexibility of the molecule and the various competing hydrogen bonding and stacking arrangements. nih.govwikipedia.org Given the structural similarity, it is highly probable that this compound also exhibits polymorphism.

Table 2: Known Polymorphs of the Related Compound Flufenamic Acid

| Polymorph | Crystal System | Space Group | Key Structural Features |

| Form I | Monoclinic | P2₁/n | Carboxylic acid dimers |

| Form III | Monoclinic | P2₁/c | Carboxylic acid dimers, different chain packing from Form I |

| Form IV | Triclinic | P-1 | Contains three molecules in the asymmetric unit |

| Form V | Monoclinic | P2₁/c | Contains four molecules in the asymmetric unit |

| Form VI | Triclinic | P-1 | Contains six molecules in the asymmetric unit |

| Form VII | Monoclinic | P2₁/c | Contains two molecules in the asymmetric unit |

| Form VIII | - | - | Extremely unstable, characterized under nanoconfinement |

| Form IX | - | - | Observed but not fully structurally characterized |

Data adapted from studies on Flufenamic Acid. nih.govresearchgate.net

Co-crystallization is a technique used to design new crystalline forms of an API by combining it with a benign co-former in the same crystal lattice. This can be a powerful tool to improve properties such as solubility and stability. For this compound, co-crystallization with pharmaceutically acceptable co-formers could be explored to generate novel solid forms with enhanced characteristics. In silico screening methods are increasingly being used to predict suitable co-formers for APIs like mefenamic acid. semanticscholar.org The selection of co-formers would be guided by the principles of supramolecular synthon formation, aiming to create robust and predictable hydrogen bonding patterns between the API and the co-former.

Crystal Structure Prediction and Analysis

The solid-state structure of a molecule is dictated by the intricate balance of intermolecular forces that guide its packing in a crystalline lattice. For this compound, while a definitive crystal structure is not publicly documented, its likely packing motifs and potential for polymorphism can be robustly analyzed through Crystal Structure Prediction (CSP) methodologies and by comparison with analogous compounds.

Methodology and Polymorphism:

CSP is a computational technique that generates and ranks possible crystal packings based on their thermodynamic stability. This method is crucial in pharmaceutical development for identifying potential polymorphs—different crystal structures of the same compound—which can have distinct physical properties. Given the conformational flexibility of the N-phenyl bond and the propionic acid side chain, it is highly probable that this compound exhibits polymorphism. Flufenamic acid, a structural analog, is known to have at least nine reported crystal forms, underscoring the likelihood of similar complexity in the title compound. nih.gov

Key Intermolecular Interactions and Supramolecular Synthons:

The crystal packing of this compound is expected to be dominated by a hierarchy of non-covalent interactions that form predictable patterns known as supramolecular synthons.

Carboxylic Acid Dimer: The most powerful and predictable interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. This is one of the most robust synthons in crystal engineering.

N-H···O Hydrogen Bonds: The secondary amine (N-H) group provides a hydrogen bond donor site that can interact with the carbonyl oxygen of the carboxylic acid, linking the primary dimer units into chains or sheets.

π-π Stacking: The electron-rich fluorophenyl rings are expected to engage in π-π stacking interactions, which would play a significant role in stabilizing the crystal lattice in one or more dimensions. acs.org

Weaker Interactions: Other interactions, such as C-H···π and weak C-H···F hydrogen bonds, would provide additional stabilization, influencing the final three-dimensional architecture.

Studies on Flufenamic Acid crystals reveal that the interplay between these interactions, particularly π-π stacking and various hydrogen bonds, leads to the formation of complex 1D linear molecular arrays that enhance structural stability. acs.org

Illustrative Crystal Data for an Analog (Flufenamic Acid, Form I):

To provide a concrete example of what might be expected for an N-phenylamino acid, the crystallographic data for one form of Flufenamic Acid is presented below.

| Parameter | Flufenamic Acid (Form I) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.98 |

| b (Å) | 5.86 |

| c (Å) | 15.75 |

| β (º) | 116.1 |

| Z (Molecules/Unit Cell) | 8 |

| Key Interactions | O-H···O dimers, N-H···O chains, π-π stacking |

This data is for the analog Flufenamic Acid and serves as an illustrative example. acs.org

Predicted Supramolecular Synthons for this compound:

| Synthon Type | Description | Strength |

| R²₂(8) Dimer | Centrosymmetric hydrogen bonds between two carboxylic acid groups. | Strong |

| C(4) Chain | Hydrogen bond chain formed by N-H···O interactions. | Moderate |

| π-π Stacking | Parallel or offset stacking of fluorophenyl rings. | Moderate |

| C-H···F | Weak hydrogen bonds involving the fluorine substituent. | Weak |

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. While specific host-guest complexes with this compound have not been detailed in the literature, its molecular structure provides clear indicators of its potential as a guest molecule.

Molecular Recognition Potential:

The ability of this molecule to be "recognized" by a host is based on its distinct functional groups:

Fluorophenyl Ring: This hydrophobic moiety can fit into the cavities of various host molecules. The fluorine atom can also participate in specific halogen bonding or dipole-dipole interactions.

Carboxylic Acid: This group is an excellent hydrogen bond donor and acceptor. In its deprotonated (carboxylate) form, it can engage in strong electrostatic interactions with cationic hosts.

Secondary Amine: The N-H group is a reliable hydrogen bond donor.

Potential Host Systems:

Several classes of macrocyclic hosts could form stable complexes with this compound:

Cyclodextrins: These natural macrocycles have a hydrophobic inner cavity and a hydrophilic exterior. They are well-suited to encapsulate the fluorophenyl ring of the guest, driven primarily by the hydrophobic effect.

Calixarenes: These synthetic hosts can be functionalized to create specific binding pockets. A calixarene (B151959) with a basic or positively charged group could bind the carboxylic acid moiety, while its aromatic cavity could interact with the fluorophenyl ring.

Porphyrins and Molecular Squares: Hosts with large planar surfaces or defined cavities can bind the guest via π-π stacking and hydrogen bonding. For instance, studies on fenamic acid complexes with acridine (B1665455) show that a primary O-H···N hydrogen bond forms between the carboxylic acid and the basic nitrogen of the host. mdpi.com

Driving Forces for Complexation:

The formation of a host-guest complex would be driven by a combination of forces. The table below outlines potential host-guest pairings and the dominant interactions.

| Potential Host | Guest Moiety Involved | Primary Intermolecular Forces |

| β-Cyclodextrin | Fluorophenyl Ring | Hydrophobic interaction, van der Waals forces |

| Anionic Calixarene | N-H Group | Hydrogen bonding |

| Cationic Pillararene | Carboxylate Group | Ion-pairing, hydrogen bonding |

| Acridine | Carboxylic Acid Group | Hydrogen bonding (O-H···N) |

Self-Assembly and Self-Organization Principles

Self-assembly is the spontaneous organization of individual molecules into ordered structures, governed by the same non-covalent interactions that define crystal packing. The principles of self-assembly for this compound are rooted in the energetic hierarchy of its available supramolecular synthons. rsc.org

Hierarchical Assembly:

The formation of a stable, ordered solid from this compound molecules follows a hierarchical process:

Primary Assembly (0D/1D): The strongest and most reliable interaction, the O-H···O hydrogen bonding, drives the initial formation of robust centrosymmetric dimers. These dimers can be considered the fundamental building blocks of the extended structure. routledge.com

Secondary Assembly (1D/2D): These pre-formed dimers then organize into higher-order structures. Weaker but still significant N-H···O hydrogen bonds and π-π stacking interactions link the dimers into one-dimensional chains or two-dimensional sheets. mdpi.com For example, in related structures, molecules first form chains, and these chains are then linked by π-π interactions to create layers or "ladders." mdpi.com

Tertiary Assembly (3D): The final three-dimensional crystal lattice is formed by the packing of these chains or sheets, guided by the optimization of weaker, less directional forces like C-H···π, C-H···F, and van der Waals interactions.

The specific polymorph that crystallizes from a solution depends on kinetic and thermodynamic factors that can influence this hierarchical assembly, potentially favoring one packing arrangement over another. nih.gov The interplay of these competing interactions is what gives rise to the rich polymorphic landscape seen in analogous molecules. nih.gov

Q & A

Basic: What are the recommended synthesis protocols for 2-(2-Fluoro-phenylamino)-propionic acid in laboratory settings?

Answer:

The synthesis of fluorinated propionic acid derivatives typically involves nucleophilic substitution or catalytic fluorination. For this compound, a plausible route includes:

- Step 1: Reacting 2-fluoroaniline with a propionic acid derivative (e.g., bromopropionic acid) under basic conditions to form the phenylamino linkage.

- Step 2: Purification via recrystallization or column chromatography to isolate the product.

Key parameters include temperature control (20–60°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., Pd for fluorination). Similar fluorinated analogs highlight the importance of inert atmospheres to prevent side reactions .

Basic: How should researchers handle and store this compound to ensure safety?

Answer:

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Fluorinated aromatic amines may exhibit toxicity, though specific data for this compound is limited.

- Storage: Keep in airtight containers away from oxidizing agents (e.g., peroxides, chlorates) and metals (e.g., sodium, magnesium) to prevent reactive degradation. Store in a cool, dry, ventilated area .

Advanced: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy: and NMR confirm the presence of the fluorophenylamino group. NMR resolves the carboxylic acid and aromatic carbons.

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- HPLC/UPLC: Quantifies purity using reverse-phase columns (C18) with UV detection at ~254 nm.

- X-ray Crystallography: Resolves crystal structure if single crystals are obtainable .

Advanced: How does the fluorine substituent influence the biological activity of this compound compared to non-fluorinated analogs?

Answer:

Fluorine’s electronegativity and small atomic radius enhance:

- Binding Affinity: Stabilizes interactions with hydrophobic enzyme pockets (e.g., cyclooxygenases).